molecular formula C9H10BrClN4O B13847394 N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide

N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide

Cat. No.: B13847394
M. Wt: 305.56 g/mol
InChI Key: MMKZDHILIZTXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide is an organic compound with the molecular formula C9H11BrClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of bromine, chlorine, and cyclopentyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H10BrClN4O

Molecular Weight

305.56 g/mol

IUPAC Name

N-(5-bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide

InChI

InChI=1S/C9H10BrClN4O/c10-7-5-12-9(11)13-8(7)15(14-16)6-3-1-2-4-6/h5-6H,1-4H2

InChI Key

MMKZDHILIZTXRC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(C2=NC(=NC=C2Br)Cl)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.